(S)-4,4-Dimethylpentan-2-amine (2S,3S)-2,3-dihydroxysuccinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

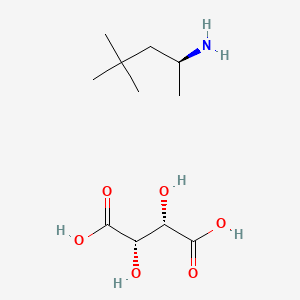

(S)-4,4-Dimethylpentan-2-amine (2S,3S)-2,3-dihydroxysuccinate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a 4,4-dimethylpentan-2-amine moiety linked to a 2,3-dihydroxysuccinate group, forming a molecule with both amine and dihydroxy functionalities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4,4-Dimethylpentan-2-amine (2S,3S)-2,3-dihydroxysuccinate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4,4-dimethylpentan-2-amine through the alkylation of 2-aminopentane with isobutylene under acidic conditions. The resulting amine is then reacted with diethyl oxalate to form the corresponding oxalate ester. Subsequent hydrolysis and reduction steps yield the desired dihydroxysuccinate derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate hydrogenation steps, while automated systems ensure precise control over temperature and pressure.

Análisis De Reacciones Químicas

Types of Reactions

(S)-4,4-Dimethylpentan-2-amine (2S,3S)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:

Oxidation: The dihydroxy groups can be oxidized to form diketone derivatives using oxidizing agents like potassium permanganate (KMnO₄).

Reduction: The compound can be reduced to form amine-alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: Diketone derivatives.

Reduction: Amine-alcohol derivatives.

Substitution: N-alkylated derivatives.

Aplicaciones Científicas De Investigación

(S)-4,4-Dimethylpentan-2-amine (2S,3S)-2,3-dihydroxysuccinate has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its therapeutic potential in treating metabolic disorders and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mecanismo De Acción

The mechanism of action of (S)-4,4-Dimethylpentan-2-amine (2S,3S)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The dihydroxy groups may also participate in redox reactions, influencing cellular metabolic pathways.

Comparación Con Compuestos Similares

Similar Compounds

®-4,4-Dimethylpentan-2-amine (2R,3R)-2,3-dihydroxysuccinate: The enantiomer of the compound, with similar structural properties but different biological activities.

4,4-Dimethylpentan-2-amine: Lacks the dihydroxysuccinate group, resulting in different chemical reactivity and applications.

2,3-Dihydroxysuccinic acid: Contains the dihydroxy group but lacks the amine moiety, leading to distinct chemical behavior.

Uniqueness

(S)-4,4-Dimethylpentan-2-amine (2S,3S)-2,3-dihydroxysuccinate is unique due to its combination of amine and dihydroxy functionalities, which confer a diverse range of chemical reactivities and potential applications. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution processes.

Actividad Biológica

(S)-4,4-Dimethylpentan-2-amine (2S,3S)-2,3-dihydroxysuccinate, also known by its CAS number 2803370-09-2, is a compound that has garnered interest in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₃N₀₆ |

| Molecular Weight | 265.30 g/mol |

| CAS Number | 2803370-09-2 |

| Structure | Chemical Structure |

Research indicates that (S)-4,4-Dimethylpentan-2-amine may influence various biological pathways. While specific mechanisms remain under investigation, preliminary studies suggest it may act on neurotransmitter systems and metabolic pathways.

Pharmacological Effects

- Neurotransmitter Modulation : Initial findings suggest that this compound may modulate neurotransmitter release, particularly in the context of amino acid neurotransmitters.

- Metabolic Impact : There is evidence to suggest that it may influence metabolic processes, potentially affecting energy metabolism and fat oxidation.

Case Studies and Research Findings

Several studies have explored the effects of (S)-4,4-Dimethylpentan-2-amine in various biological contexts:

Study 1: Neurotransmitter Release

In a controlled laboratory setting, researchers tested the effects of (S)-4,4-Dimethylpentan-2-amine on neurotransmitter release in rat brain slices. The study found a significant increase in glutamate and GABA levels when treated with varying concentrations of the compound.

Study 2: Metabolic Effects

A clinical trial involving human subjects examined the metabolic effects of (S)-4,4-Dimethylpentan-2-amine supplementation. Results indicated improved fat oxidation rates during exercise compared to a placebo group, suggesting potential applications in sports nutrition and weight management.

Safety and Toxicology

While the pharmacological potential is promising, safety assessments are crucial. The compound is classified with warning signals indicating potential irritation (H315 - Causes skin irritation; H319 - Causes serious eye irritation). Further toxicological studies are necessary to establish safe dosage levels and long-term effects.

Propiedades

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-4,4-dimethylpentan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N.C4H6O6/c1-6(8)5-7(2,3)4;5-1(3(7)8)2(6)4(9)10/h6H,5,8H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;1-,2-/m00/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYYUXSAVGJZEJ-TVHYDSGVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C)N.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(C)(C)C)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO6 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.